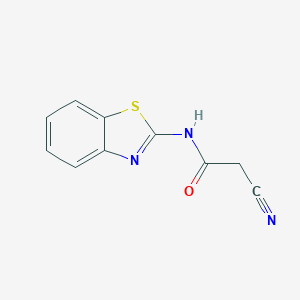

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide

Übersicht

Beschreibung

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide typically involves the reaction of 2-aminobenzothiazole with cyanoacetic acid or its derivatives. One common method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in dimethylformamide solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Michael Addition Reactions

The active methylene group undergoes Michael-type additions with electron-deficient alkenes, forming polysubstituted pyridine derivatives.

Example Reaction :

Reaction with arylidene malononitriles (e.g., 2-benzylidenemalononitrile) in ethanol under ultrasonic irradiation (80°C, 110 W) catalyzed by L-proline yields 6-amino-1-benzothiazol-2-yl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile .

| Catalyst | Solvent | Method | Time (min) | Yield (%) |

|---|---|---|---|---|

| Piperidine | EtOH | Heating | 120 | 59 |

| Piperidine | EtOH | Ultrasonic | 20 | 85 |

| L-Proline | EtOH | Ultrasonic | 35 | 92 |

Mechanism :

- Nucleophilic attack by the active methylene on the α,β-unsaturated nitrile.

- Cyclization followed by aromatization to form the pyridine core .

Condensation Reactions

The cyanoacetamide group participates in Knoevenagel condensations with aldehydes to form α,β-unsaturated derivatives.

Example Reaction :

Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol using piperidine as a base yields (E)-2-cyano-N-(6-nitrobenzo[d]thiazol-2-yl)-3-arylacrylamides .

Key Product :

(E)-2-Cyano-3-(4-nitrophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acrylamide

Nucleophilic Substitution Reactions

The cyano group acts as a leaving group in nucleophilic substitutions.

Example Reaction :

Reaction with chloroacetyl chloride in dimethylformamide (DMF) forms 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, a precursor to thiazole derivatives .

Conditions :

Heterocyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Pyridone Formation:

Reaction with enaminones (e.g., 3-(dimethylamino)-1-arylprop-2-en-1-one) in acetic acid/sodium acetate buffer under ultrasonication yields pyridone derivatives .

- Product : 6-Amino-1-benzothiazol-2-yl-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

- Yield : 88%

Thiazole Formation:

Treatment with carbon disulfide and dimethyl sulfate in DMF/KOH produces ketene dithioacetals, which react with 2-aminothiophenol to form benzothiazole derivatives .

Reductive Functionalization

The benzothiazole nitro group (in related derivatives) is reduced to an amine using H₂/Pd-C, enabling further derivatization .

Example :

Reduction of 5-nitro-N-(benzothiazol-2-yl)-2-cyanoacetamide yields 5-amino-N-(benzothiazol-2-yl)-2-cyanoacetamide, a key intermediate for anticancer agents .

Reactions with Electrophilic Reagents

The active methylene group reacts with bromine or diazonium salts to form halogenated or arylazo derivatives .

Example :

Bromination in glacial acetic acid yields 2-cyano-N-(benzothiazol-2-yl)-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide has been evaluated for its potential in drug development due to its biological properties. Notable applications include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit various pathogens, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicate effectiveness at low concentrations.

| Compound | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 25-50 | 98 |

| Benzothiazole Derivative A | 100 | 90 |

| Benzothiazole Derivative B | 200 | 75 |

- Antitubercular Activity : Research indicates that this compound can inhibit Mycobacterium tuberculosis. Its structure allows for effective binding to proteins involved in bacterial cell wall synthesis, making it a candidate for further exploration in tuberculosis treatment .

Biological Research

The interactions of this compound with biological targets are crucial for understanding its mechanism of action. Studies have focused on:

- Binding Affinity Studies : These studies help elucidate how the compound interacts with various biological molecules, which is essential for drug design and development .

Materials Science

The unique structure of this compound makes it suitable for developing new materials with specific properties. Its potential applications include:

- Fluorescent Materials : The compound's properties can be exploited to create materials that exhibit fluorescence, which is valuable in various sensing applications.

- Conductive Polymers : Research has indicated the possibility of using this compound as a precursor for synthesizing conductive polymers .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results demonstrated that compounds with a nitro group significantly outperformed others lacking this functional group in inhibiting bacterial growth .

Case Study 2: Synthesis of Pyridine Derivatives

Recent research involved the synthesis of polysubstituted pyridine derivatives using this compound as a precursor. This study highlighted the compound's ability to undergo nucleophilic addition reactions under various conditions, showcasing its versatility in organic synthesis .

Wirkmechanismus

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in the biosynthesis of nucleic acids, thereby preventing the proliferation of cancer cells. The compound may also interact with cellular membranes, leading to increased permeability and cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-aminobenzothiazole: A precursor in the synthesis of N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide.

Benzothiazole-2-carboxamide: Another benzothiazole derivative with similar biological activities.

2-cyanoacetamide: A simpler compound that lacks the benzothiazole ring but shares the cyanoacetamide moiety.

Uniqueness

This compound is unique due to its combination of the benzothiazole ring and the cyanoacetamide group, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide is a compound belonging to the benzothiazole derivatives, characterized by a unique combination of a benzothiazole ring and a cyanoacetamide functional group. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆N₂OS, with a molecular weight of approximately 194.22 g/mol. Its structure can be represented as follows:

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities , including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the microbes .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing promise as a potential anticancer agent .

- Enzyme Inhibition : The compound has been studied for its interactions with specific enzymes, indicating potential as an enzyme inhibitor. This property is crucial for developing drugs targeting metabolic pathways in diseases such as cancer and infections .

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : Interaction studies reveal that the compound binds to specific biological targets, including enzymes and receptors. This binding can modulate enzyme activity or alter signaling pathways within cells .

- Structural Similarity : Its structural similarities with other benzothiazole derivatives enhance its biological activity. The presence of the cyano group increases reactivity and interaction potential with biological macromolecules .

Synthetic Methods

This compound can be synthesized through various methods, including:

- Sonication Method : A mixture of 2-amino-benzothiazole and cyanoacetic acid in acetic anhydride under sonication conditions has been reported to yield high purity and yield of the compound .

- Conventional Heating : Traditional heating methods can also be employed for synthesis, although they may result in lower yields compared to sonication techniques.

Research Applications

This compound serves as a valuable precursor in several research areas:

- Drug Development : Its diverse biological activities make it a candidate for further drug development studies focused on antimicrobial and anticancer therapies .

- Chemical Biology : The compound is used as a probe in chemical biology to study cellular processes and interactions with biomolecules .

Case Studies

Several studies have highlighted the biological activity of this compound:

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWVTKOHDNMTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.